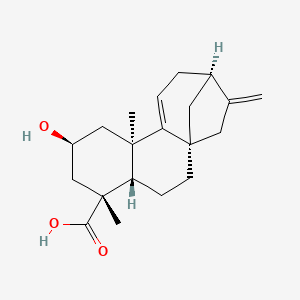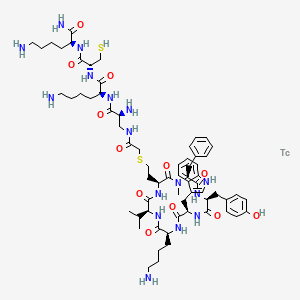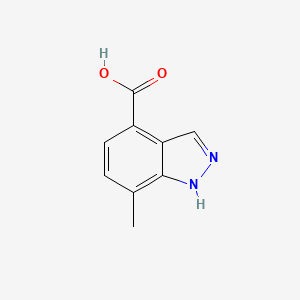
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a pyrrolidine ring attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Nitrated, halogenated, or sulfonated derivatives.
Applications De Recherche Scientifique
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic hydroxyl group and the pyrrolidine ring can participate in hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence its biological effects.
Comparaison Avec Des Composés Similaires
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.
(2-Hydroxy-6-methylphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the methyl group on the aromatic ring and the pyrrolidine ring in (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone distinguishes it from similar compounds. These structural features can influence its reactivity, biological activity, and overall properties, making it a unique compound for various applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2-hydroxy-6-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-9-5-4-6-10(14)11(9)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Clé InChI |
QQJHTWWAEKIBCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


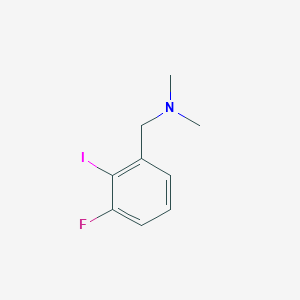

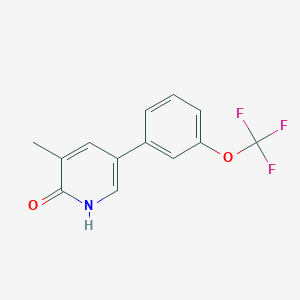
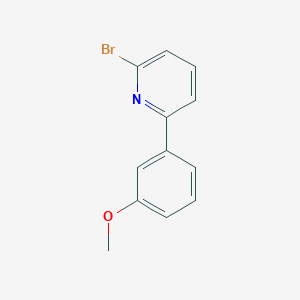

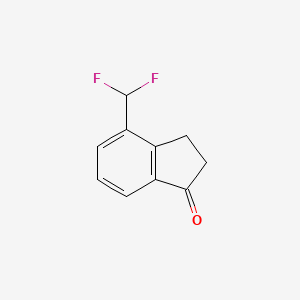

![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
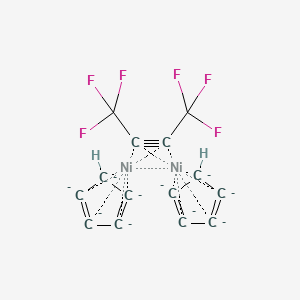
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
